ITUHFYWLEKLXJM-UHFFFAOYSA-M

Beschreibung

This absence limits the ability to provide a detailed introduction or comparison. However, frameworks for such analyses can be inferred from analogous compounds discussed in the evidence.

For instance, details a structurally related compound (HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) with molecular formula C₇H₈ClF₃N₂, including its synthesis, spectral data, and comparisons to derivatives like trifluoromethylpyridines . This example highlights the importance of structural and functional group similarities in comparative studies, as emphasized in regulatory guidelines (, Section A.3.4) .

Eigenschaften

CAS-Nummer |

1324-06-7 |

|---|---|

Molekularformel |

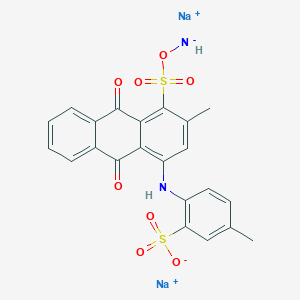

C22H16N2Na2O8S2 |

Molekulargewicht |

546.5 g/mol |

IUPAC-Name |

disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |

InChI-Schlüssel |

ITUHFYWLEKLXJM-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |

Andere CAS-Nummern |

1324-06-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ITUHFYWLEKLXJM-UHFFFAOYSA-M typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration, reduction, and subsequent diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and solvents, with stringent control over reaction parameters to minimize impurities and maximize output.

Analyse Chemischer Reaktionen

Types of Reactions

ITUHFYWLEKLXJM-UHFFFAOYSA-M undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which are valuable in dye synthesis and other industrial applications.

Wissenschaftliche Forschungsanwendungen

ITUHFYWLEKLXJM-UHFFFAOYSA-M has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Challenges in Comparative Analysis

The lack of direct data on ITUHFYWLEKLXJM-UHFFFAOYSA-M necessitates caution. Key challenges include:

- Structural Ambiguity : Without a confirmed molecular formula or structural data, comparisons rely on hypothetical analogs.

- Regulatory Context: underscores the need to document structural similarities and functional group impacts on safety and efficacy , which cannot be fulfilled here.

Framework for Comparative Analysis (Based on )

While ITUHFYWLEKLXJM-UHFFFAOYSA-M remains uncharacterized in the evidence, the methodology for comparing similar compounds can be extrapolated. Below is a generalized template for such comparisons, modeled after ’s approach to CAS 871826-12-9 :

Table 1: Hypothetical Comparison of Structural Analogs

| Property/Criteria | ITUHFYWLEKLXJM-UHFFFAOYSA-M (Hypothetical) | CAS 871826-12-9 (Reference) | (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride |

|---|---|---|---|

| Molecular Formula | Not available | C₇H₈ClF₃N₂ | C₇H₈ClF₃N₂ |

| Molecular Weight | Not available | 212.60 g/mol | 212.60 g/mol |

| Functional Groups | Assumed: Trifluoromethylpyridine core | Trifluoromethylpyridine | Trifluoromethylpyridine + amine |

| Synthetic Route | Not available | Multi-step coupling reactions | Similar to CAS 871826-12-9 with HCl addition |

| Bioactivity | Not available | Unreported | Potential CNS applications (inferred from analogs) |

Key Observations:

Structural Similarities : Trifluoromethylpyridine derivatives (e.g., CAS 871826-12-9) often exhibit enhanced metabolic stability and lipophilicity due to the -CF₃ group .

Synthesis Complexity : highlights challenges in optimizing yields for trifluoromethylpyridine analogs, requiring precise reagent ratios (e.g., triethylamine, hexafluorophosphate salts) .

Pharmacological Potential: Pyridine-based amines are frequently explored in drug discovery for their BBB permeability and enzyme inhibition profiles (, Section A.3.5) .

Critical Limitations and Recommendations

- Evidence Gaps: None of the provided sources address ITUHFYWLEKLXJM-UHFFFAOYSA-M. Cross-referencing external databases (e.g., PubChem, SciFinder) is essential for accurate data.

- Methodological Consistency : Follow ICH guidelines () to ensure comparative studies include physicochemical stability, impurity profiles, and bioequivalence data .

- Experimental Validation : As per , supporting information such as NMR spectra and synthetic protocols must accompany claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.